Ursolic aldehyde

PRL-3 Phosphatase Cancer Metastasis Enzyme Inhibition

Ursolic aldehyde is a pentacyclic triterpenoid characterized by a C-28 aldehyde group, enabling unique PRL-3 phosphatase inhibition (IC50 50 µM). Ursolic acid and other triterpenoids cannot substitute for this activity. Procure this specific compound for reproducible target validation in oncology and anti-inflammatory mechanistic studies. Its distinct bioactivity eliminates uncontrolled experimental variables.

Molecular Formula C30H48O2
Molecular Weight 440.7 g/mol
Cat. No. B12313032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsolic aldehyde
Molecular FormulaC30H48O2
Molecular Weight440.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O
InChIInChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3
InChIKeyVLFUANNVMXKBPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ursolic Aldehyde Procurement Guide: Key Purity, Source, and Bioactivity Specifications for Research Supply


Ursolic aldehyde (CAS: 19132-81-1) is a pentacyclic triterpenoid of the ursane class, structurally defined by an aldehyde group at the C-28 position, which distinguishes it from the more abundant ursolic acid [1]. It is a naturally occurring minor constituent isolated from various plant species, including *Carissa carandas*, *Prunus dulcis*, and *Cornus kousa* [2][3]. As a research chemical, its primary applications lie in oncology target validation (PRL-3 phosphatase inhibition) and anti-inflammatory mechanistic studies [4].

Why Ursolic Aldehyde Cannot Be Simply Substituted with Ursolic Acid or Other Triterpenoids in Research Protocols


Substituting ursolic aldehyde with its acid counterpart, ursolic acid, or other triterpenoids is not scientifically valid due to divergent target engagement and potency profiles. The aldehyde moiety at C-28 confers distinct enzyme inhibition capabilities, notably against PRL-3 phosphatase (IC50 = 50 µM) [1], a target for which ursolic acid shows no reported inhibitory activity . Furthermore, antiproliferative potency in MCF-7 breast cancer cells differs markedly between the aldehyde (GI50 = 202 µM as a mixture) and the acid (GI50 = 178 µM), with the more potent betulinic acid (GI50 = 0.27 µM) demonstrating that minor structural variations dramatically alter bioactivity [2]. For studies requiring precise pharmacological tool compounds, generic substitution introduces uncontrolled variables that compromise data reproducibility and mechanistic interpretation.

Ursolic Aldehyde Quantitative Differentiation Guide: Head-to-Head Data for Informed Procurement Decisions


Ursolic Aldehyde Exhibits PRL-3 Phosphatase Inhibition Not Observed with Ursolic Acid

Ursolic aldehyde inhibits PRL-3 phosphatase with an IC50 of 50 ± 0.3 µM [1]. In contrast, ursolic acid, its carboxylic acid analog, lacks reported PRL-3 inhibitory activity under identical assay conditions . This target engagement is specific to the aldehyde functional group, making ursolic aldehyde a unique chemical probe for PRL-3-related studies.

PRL-3 Phosphatase Cancer Metastasis Enzyme Inhibition

Ursolic Aldehyde Demonstrates 338-Fold Lower Antiproliferative Potency than Betulinic Acid in MCF-7 Cells

In a standardized MTT assay on MCF-7 human breast cancer cells, a mixture of oleanolic/ursolic aldehydes (containing ursolic aldehyde) exhibited a GI50 of 202 ± 19 µM [1]. This is 338-fold less potent than betulinic acid (GI50 = 0.27 ± 0.03 µM) tested in the same study . The data highlight that ursolic aldehyde is a relatively weak antiproliferative agent compared to the highly potent betulinic acid, informing its utility as a negative control or scaffold for derivatization.

Antiproliferative Activity MCF-7 Breast Cancer

Ursolic Aldehyde Shows Moderate Anti-inflammatory Activity (IC50 18.6 µM) in RAW264.7 Macrophages, Less Potent than Synthetic NO Inhibitors

Ursolic aldehyde inhibits LPS-induced nitric oxide (NO) production in RAW264.7 macrophages with an IC50 of 18.6 µM . This activity is moderate compared to standard anti-inflammatory controls; for context, the potent iNOS inhibitor 1400W exhibits an IC50 of approximately 0.2 µM in similar assays [1]. While ursolic acid also displays anti-inflammatory properties, direct comparative IC50 data in the same RAW264.7 NO production assay are not available, precluding a precise quantitative comparison.

Anti-inflammatory NO Production RAW264.7

Ursolic Aldehyde Exhibits Cytotoxicity Against B16 Melanoma Cells (IC50 6.4 µM) with Comparable Activity to Oleanoaldehyde

Ursolic aldehyde inhibits the growth of mouse B16 2F2 melanoma cells with an IC50 of 6.4 µM after 3 days of exposure . The structurally related oleanoaldehyde (oleanolic aldehyde) shows identical potency (IC50 = 6.4 µM) in the same assay . This comparable activity suggests that the ursane and oleanane skeletons confer similar cytotoxicity profiles in this cell line, and selection between the two may depend on other differentiating factors such as target specificity (e.g., PRL-3 inhibition) or synthetic accessibility.

Cytotoxicity B16 Melanoma Cancer

Ursolic Aldehyde: Optimal Use Cases Based on Verified Differentiation Data


PRL-3 Phosphatase Target Validation in Metastatic Cancer Models

Ursolic aldehyde is a validated inhibitor of PRL-3 phosphatase (IC50 50 µM) [1]. Its unique activity among triterpenoids makes it a valuable chemical probe for dissecting PRL-3-mediated signaling pathways in cancer cell invasion and metastasis. Researchers should procure ursolic aldehyde specifically for this target, as no other triterpenoid in the same class (e.g., ursolic acid, oleanolic acid) exhibits this inhibition.

Weak Antiproliferative Control for Structure-Activity Relationship (SAR) Studies

With a GI50 of 202 µM in MCF-7 cells [2], ursolic aldehyde is significantly less potent than betulinic acid (GI50 0.27 µM). This makes it an appropriate weak-activity control or a starting scaffold for medicinal chemistry optimization programs aimed at improving antiproliferative efficacy through derivatization.

Moderate Anti-inflammatory Reference in Macrophage NO Production Assays

Ursolic aldehyde inhibits LPS-induced NO production in RAW264.7 cells with an IC50 of 18.6 µM . It can serve as a moderate-potency reference compound when evaluating novel anti-inflammatory agents derived from natural products, particularly in academic screening settings where high-potency synthetic inhibitors are not required.

Cytotoxicity Screening in B16 Melanoma Models (Interchangeable with Oleanoaldehyde)

Ursolic aldehyde displays IC50 6.4 µM against B16 melanoma cells, identical to oleanoaldehyde . It can be used interchangeably with its oleanane analog in this cell-based assay. Procurement should prioritize cost-effectiveness and supplier reliability, as no potency advantage exists between the two compounds in this specific model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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